molecular formula C18H24N2O2 B2744019 N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide CAS No. 2361733-70-0

N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide

Cat. No.: B2744019
CAS No.: 2361733-70-0
M. Wt: 300.402
InChI Key: HOQIDGMEONRWSR-UHFFFAOYSA-N
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Description

N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide is a complex organic compound with a molecular formula of C18H24N2O2 and a molecular weight of 300.402 g/mol. This compound belongs to the class of piperidine derivatives, which are known for their diverse applications in medicinal chemistry and other scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide typically involves multiple steps, starting with the preparation of the piperidine core

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles under different conditions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its piperidine core makes it a valuable intermediate in organic synthesis.

Biology: N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide may have biological activity, making it a candidate for drug development. Its interactions with biological targets can be studied to understand its potential therapeutic effects.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Research may focus on its efficacy and safety in treating various diseases.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and other high-value products.

Mechanism of Action

The mechanism by which N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, leading to a cascade of biochemical reactions. The exact pathways and targets depend on the biological context in which the compound is studied.

Comparison with Similar Compounds

  • Piperidine derivatives

  • Other piperidine-1-carbonyl compounds

  • Phenylprop-2-enamide derivatives

Uniqueness: N-[4-(3-Ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide stands out due to its specific structural features, such as the presence of the ethyl and methyl groups on the piperidine ring. These modifications can influence its chemical reactivity and biological activity, making it distinct from other similar compounds.

Properties

IUPAC Name

N-[4-(3-ethyl-3-methylpiperidine-1-carbonyl)phenyl]prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O2/c1-4-16(21)19-15-9-7-14(8-10-15)17(22)20-12-6-11-18(3,5-2)13-20/h4,7-10H,1,5-6,11-13H2,2-3H3,(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQIDGMEONRWSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(CCCN(C1)C(=O)C2=CC=C(C=C2)NC(=O)C=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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